molecular formula C10H10N2OS B2539354 2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine CAS No. 2199034-35-8

2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine

Cat. No.: B2539354
CAS No.: 2199034-35-8
M. Wt: 206.26
InChI Key: UURALYQCPVZGHV-UHFFFAOYSA-N
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Description

2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyridine and thiazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment to Pyridine: The thiazole moiety is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting 2-methyl-6-chloropyridine with the thiazole derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine or thiazole rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-[(1,3-thiazol-4-yl)methoxy]pyridine
  • 2-Methyl-6-[(1,3-oxazol-5-yl)methoxy]pyridine
  • 2-Methyl-6-[(1,3-imidazol-5-yl)methoxy]pyridine

Uniqueness

2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine is unique due to the specific positioning of the thiazole ring, which can influence its reactivity and biological activity. The presence of sulfur in the thiazole ring also imparts distinct electronic properties compared to its oxygen or nitrogen analogs, potentially leading to different interactions with biological targets and chemical reagents.

Properties

IUPAC Name

5-[(6-methylpyridin-2-yl)oxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8-3-2-4-10(12-8)13-6-9-5-11-7-14-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURALYQCPVZGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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